molecular formula C9H12ClN3Si B12961466 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine

6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine

Katalognummer: B12961466
Molekulargewicht: 225.75 g/mol
InChI-Schlüssel: KSWKEDFBILPJOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine is a chemical compound with the molecular formula C9H12ClN3Si It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a trimethylsilyl group attached to an ethynyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazin-2-amine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex and proceeds via a Sonogashira coupling reaction. The general reaction conditions include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex polycyclic structures .

Wirkmechanismus

The mechanism of action of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with its target, potentially inhibiting or activating specific biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and interaction with biological targets. The presence of the trimethylsilyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds .

Eigenschaften

Molekularformel

C9H12ClN3Si

Molekulargewicht

225.75 g/mol

IUPAC-Name

6-chloro-5-(2-trimethylsilylethynyl)pyrazin-2-amine

InChI

InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(10)13-8(11)6-12-7/h6H,1-3H3,(H2,11,13)

InChI-Schlüssel

KSWKEDFBILPJOJ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C#CC1=NC=C(N=C1Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.